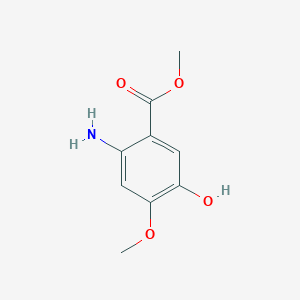

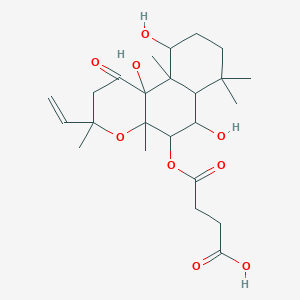

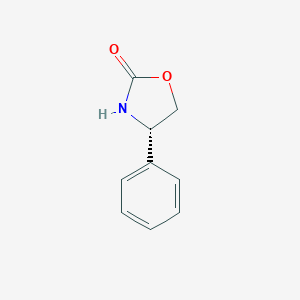

2-Amino-5-hidroxi-4-metoxibenzoato de metilo

Descripción general

Descripción

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a compound synthesized from various benzoic acid derivatives. It's studied for its molecular structure and chemical properties.

Synthesis Analysis

- The synthesis of similar compounds often involves multiple steps, including methylation, ethylation, and oxidation. For example, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is synthesized from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation, yielding a total of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

- The molecular structure is often analyzed using techniques like IR, 1H NMR, MS. For instance, compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole exhibit structures with intramolecular N-H...O hydrogen bonds (J. Quiroga et al., 2008).

Chemical Reactions and Properties

- Chemical reactions often involve bromination, hydrolysis, cyanidation, and esterification. For example, methyl 4-bromo-2-methoxybenzoate is synthesized through these steps (Chen Bing-he, 2008).

- Reactions involving Schiff bases are also common, leading to the formation of compounds with specific configurations (Mei-An Zhu & X. Qiu, 2011).

Physical Properties Analysis

- The physical properties, like hydrogen bonding and crystal structure, are crucial. For instance, 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole molecules are linked into a chain of rings by N-H...N and N-H...pi(arene) hydrogen bonds (J. Quiroga et al., 2008).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, can be determined through experimental and computational methods. Spectral analysis, electronic, nonlinear optical (NLO), and thermodynamic properties are often evaluated (S. A. Halim & M. Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Síntesis de agentes anticancerígenos

2-Amino-5-hidroxi-4-metoxibenzoato de metilo: es un precursor en la síntesis de moléculas complejas como Gefitinib . Gefitinib es un inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer de pulmón de células no pequeñas. La capacidad del compuesto para someterse a diversas reacciones químicas lo hace valioso para la construcción de agentes farmacológicamente activos.

Safety and Hazards

“Methyl 2-amino-5-hydroxy-4-methoxybenzoate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Propiedades

IUPAC Name |

methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCOPZZPGYOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630882 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50413-44-0 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)